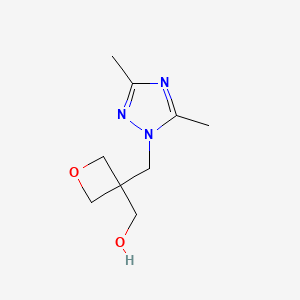
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol: is a heterocyclic compound that features both an oxetane ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the Oxetane Ring: The oxetane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxetane precursor reacts with the triazole derivative.
Final Functionalization: The hydroxymethyl group is added through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Functionalized oxetane derivatives.
Scientific Research Applications
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as improved stability or reactivity.
Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, providing insights into its potential therapeutic uses.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the oxetane ring can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)amine
- (3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)ethylamine
Uniqueness
(3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)oxetan-3-yl)methanol: is unique due to the presence of both a hydroxymethyl group and an oxetane ring, which confer distinct chemical properties. The hydroxymethyl group enhances its solubility and reactivity, while the oxetane ring provides stability and rigidity to the molecular structure.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H15N3O2/c1-7-10-8(2)12(11-7)3-9(4-13)5-14-6-9/h13H,3-6H2,1-2H3 |
InChI Key |
BYUXESGWKONHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2(COC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


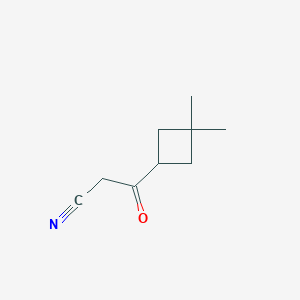
![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
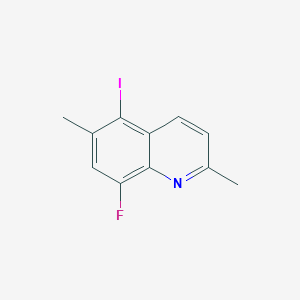
![4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005373.png)
![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
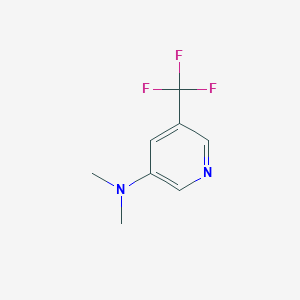

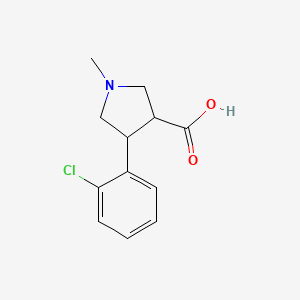
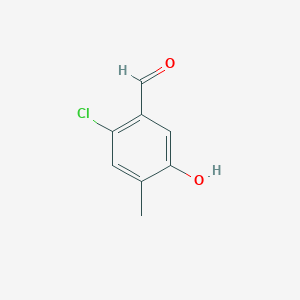
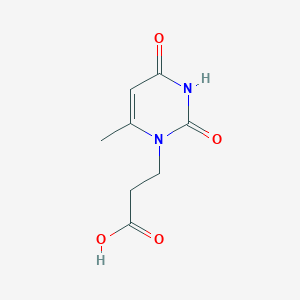
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide](/img/structure/B13005444.png)
![(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13005456.png)
![tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate](/img/structure/B13005463.png)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13005464.png)
